REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:14][OH:15])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-])=O.Cl.O.O.Cl[Sn]Cl>C([O-])(O)=O.[Na+]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:14][OH:15])[CH:7]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:9]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
|
1.8 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C=1C=C(C=C(C1)C(F)(F)F)CO
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Name
|
|
Quantity
|
18 mL
|
Type
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reactant
|
Smiles
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Cl
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Name
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|
Quantity
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8.7 g
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Type
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reactant
|
Smiles
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O.O.Cl[Sn]Cl
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temperature for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the reaction was extracted with EtOAc (3×50 mL)
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Type
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WASH
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Details
|
The organic extracts were washed with brine (75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography with 50% EtOAc/hexanes
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)C(F)(F)F)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |